L-Glutamine 7-amido-4-methylcoumarin hydrobromide

Catalog No.
S3655659
CAS No.
201851-47-0
M.F
C15H18BrN3O4
M. Wt
384.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Glutamine 7-amido-4-methylcoumarin hydrobromide

CAS Number

201851-47-0

Product Name

L-Glutamine 7-amido-4-methylcoumarin hydrobromide

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide

Molecular Formula

C15H18BrN3O4

Molecular Weight

384.22 g/mol

InChI

InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H/t11-;/m0./s1

InChI Key

SRWUIOKXPHJVKI-MERQFXBCSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N.Br

L-Glutamine 7-amido-4-methylcoumarin hydrobromide (H-Gln-AMC·HBr) is a highly sensitive, procurement-critical fluorogenic substrate utilized primarily for the continuous real-time measurement of glutaminyl cyclase (QC/QPCT) activity. By mimicking the N-terminal glutamine of natural QC substrates, it undergoes enzymatic cyclization to pyroglutamyl-AMC (pGlu-AMC), which is subsequently cleaved by an auxiliary enzyme to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) reporter [1]. In industrial and pharmaceutical procurement, the hydrobromide salt is prioritized over standard free bases or trifluoroacetate (TFA) salts due to its superior aqueous solubility, predictable lot-to-lot stability, and benign counterion profile in sensitive high-throughput screening (HTS) buffers [2]. This compound is an essential reagent for drug discovery pipelines targeting Alzheimer's disease, Parkinson's disease, and neuroinflammation, where precise quantification of QC inhibition is a critical go/no-go decision metric [1].

Substituting H-Gln-AMC·HBr with cheaper chromogenic alternatives (e.g., Gln-pNA) or alternative fluorophores (e.g., Gln-βNA) fundamentally compromises assay integrity and operational economics. Chromogenic substrates require up to 100-fold higher working concentrations and significantly more recombinant enzyme to generate a detectable signal, drastically inflating the cost per well in 384-well formats [2]. Furthermore, alternative fluorophores like β-naphthylamide (βNA) exhibit pronounced substrate self-inhibition at working concentrations, which distorts Michaelis-Menten kinetics and leads to inaccurate IC50 and Ki calculations for inhibitor candidates [3]. Finally, substituting the hydrobromide salt with a trifluoroacetate (TFA) salt introduces trace acidity and reactive counterions that can destabilize acid-labile small-molecule inhibitors or shift the local pH of unbuffered micro-environments, resulting in false negatives during primary screening [1].

Assay Sensitivity and Reagent Economy vs. Chromogenic Substrates

When establishing QC inhibitor screening assays, H-Gln-AMC provides a massive sensitivity advantage over traditional chromogenic substrates like Gln-pNA. Assays utilizing H-Gln-AMC achieve robust signal-to-noise ratios at substrate concentrations as low as 3 µM to 50 µM [1]. In contrast, Gln-pNA requires concentrations between 500 µM and 1000 µM to produce a reliable absorbance signal at 405 nm [2]. This >10-fold reduction in substrate requirement allows for the proportional reduction of expensive recombinant QC enzyme (down to 30 nM), making H-Gln-AMC the only economically viable choice for miniaturized 384-well HTS campaigns.

Evidence DimensionRequired working substrate concentration
Target Compound Data3 µM to 50 µM (H-Gln-AMC)
Comparator Or Baseline500 µM to 1000 µM (Gln-pNA)
Quantified Difference10x to 100x lower substrate concentration required
ConditionsContinuous coupled glutaminyl cyclase assay in 384-well format

Enables assay miniaturization and drastically reduces the consumption of costly recombinant enzymes during large-scale drug screening.

Kinetic Linearity and Absence of Substrate Inhibition

Accurate determination of inhibitor potency (IC50/Ki) requires a substrate that follows strict Michaelis-Menten kinetics without self-inhibition. Kinetic evaluations demonstrate that H-Gln-AMC exhibits negligible substrate inhibition across a broad concentration range (0.25 to 4 Km) [1]. Conversely, the closely related fluorogenic substrate H-Gln-βNA (beta-naphthylamide) demonstrates pronounced substrate inhibition under identical conditions, which skews kinetic curves and complicates data fitting [1]. Procurement of the AMC derivative ensures that downstream kinetic modeling remains linear and reliable.

Evidence DimensionSubstrate self-inhibition during kinetic evaluation
Target Compound DataNegligible substrate inhibition (H-Gln-AMC)
Comparator Or BaselinePronounced substrate inhibition (H-Gln-βNA)
Quantified DifferenceStable linear kinetics across 0.25 to 4 Km range for AMC vs. non-linear distortion for βNA
ConditionsMurine/Human QC kinetic evaluation at pH 8.0

Guarantees mathematically reliable IC50 and Ki values, preventing costly mischaracterization of lead compounds in drug discovery.

Auxiliary Enzyme Specificity and Background Signal Suppression

The continuous QC assay relies on an auxiliary enzyme, pyroglutamyl aminopeptidase (PGP-1), to cleave the cyclized product (pGlu-AMC) and release the fluorophore. The utility of H-Gln-AMC is heavily dependent on PGP-1 not cleaving the unconverted substrate. Kinetic profiling reveals that PGP-1 has an extremely low affinity for unconverted H-Gln-AMC (Km = 26,709 µM) compared to the QC-converted product pGlu-AMC (Km = 314.5 µM) [1]. This ~85-fold difference in Km ensures that background fluorescence remains near zero, providing an exceptionally wide dynamic range for detecting QC activity.

Evidence DimensionAuxiliary enzyme (PGP-1) binding affinity (Km)
Target Compound DataKm = 26,709 µM (unconverted H-Gln-AMC)
Comparator Or BaselineKm = 314.5 µM (QC-converted pGlu-AMC)
Quantified Difference~85-fold lower affinity for the unconverted substrate
ConditionsPGP-1 cleavage step in the continuous coupled fluorogenic assay

Ensures that the measured fluorescence is strictly a result of target enzyme (QC) activity, eliminating false-positive background signals.

Halide Salt Superiority for Acid-Labile Inhibitor Screening

The choice of salt form is critical when screening diverse chemical libraries. The hydrobromide (HBr) salt of H-Gln-AMC provides a neutral, benign counterion upon dissolution. In contrast, trifluoroacetate (TFA) salts can introduce trace acidity and reactive fluorinated species that have been documented to destabilize acid-labile functional groups (such as Boc-protected amines) on candidate inhibitors [1]. By utilizing the HBr salt, laboratories avoid TFA-induced assay artifacts, ensuring that the structural integrity of the screened library is maintained throughout the incubation period.

Evidence DimensionBuffer compatibility and inhibitor stability
Target Compound DataNeutral dissolution with stable halide counterion (HBr)
Comparator Or BaselinePotential for trace acidity and functional group deprotection (TFA salt)
Quantified DifferenceElimination of TFA-induced false negatives/positives in sensitive biochemical environments
ConditionsIn vitro high-throughput screening of small-molecule libraries

Prevents the accidental degradation of valuable inhibitor candidates during screening, ensuring accurate hit-rate metrics.

High-Throughput Screening (HTS) of QC Inhibitors

Directly leveraging its high sensitivity and low enzyme consumption, H-Gln-AMC·HBr is the gold-standard substrate for 384-well and 1536-well HTS campaigns aimed at discovering novel therapeutics for Alzheimer's and Parkinson's diseases [1].

Mechanism-of-Action and Kinetic Profiling

Because it does not exhibit the substrate self-inhibition seen in beta-naphthylamide alternatives, this compound is ideal for determining precise Ki values and establishing whether a novel inhibitor is competitive, non-competitive, or uncompetitive [2].

Bacterial Pathogenesis Assays

The wide dynamic range and low background signal make it perfectly suited for monitoring the activity of bacterial glutaminyl cyclases (e.g., PgQC in Porphyromonas gingivalis), which are emerging targets in periodontitis and microbiome research [3].

Sequence

Q

Dates

Last modified: 08-20-2023

Explore Compound Types